4-(Triethylgermyl)phenol
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Overview
Description
4-(Triethylgermyl)phenol is an organogermanium compound where a triethylgermyl group is attached to the para position of a phenol ring
Preparation Methods
The synthesis of 4-(Triethylgermyl)phenol typically involves the reaction of triethylgermanium chloride with phenol under basic conditions. The reaction can be represented as follows:
C6H5OH+Et3GeCl→C6H4(GeEt3)OH+HCl
In this reaction, phenol reacts with triethylgermanium chloride in the presence of a base such as sodium hydroxide to form this compound and hydrochloric acid as a byproduct. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-(Triethylgermyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form hydroquinones using reducing agents like sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenolic group. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination of this compound can yield 2-bromo-4-(Triethylgermyl)phenol and 6-bromo-4-(Triethylgermyl)phenol.
Scientific Research Applications
4-(Triethylgermyl)phenol has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity is of interest, particularly in the study of its effects on cellular processes and its potential use as a therapeutic agent.
Medicine: Research is ongoing to explore its potential as an antioxidant and its role in mitigating oxidative stress-related diseases.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(Triethylgermyl)phenol involves its interaction with molecular targets such as enzymes and cellular receptors. The phenolic group can participate in hydrogen bonding and other interactions, while the triethylgermyl group can influence the compound’s overall reactivity and stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
4-(Triethylgermyl)phenol can be compared with other similar compounds, such as:
Phenol: The parent compound, which lacks the triethylgermyl group, has different reactivity and applications.
4-(Trimethylsilyl)phenol: A similar compound where a trimethylsilyl group replaces the triethylgermyl group, leading to differences in chemical properties and reactivity.
4-(Triethylstannyl)phenol: Another analogous compound with a triethylstannyl group, which can be compared to understand the influence of different group 14 elements on the phenol’s properties.
The uniqueness of this compound lies in the presence of the triethylgermyl group, which imparts distinct chemical and physical properties compared to its analogs.
Properties
CAS No. |
5627-33-8 |
---|---|
Molecular Formula |
C12H20GeO |
Molecular Weight |
252.92 g/mol |
IUPAC Name |
4-triethylgermylphenol |
InChI |
InChI=1S/C12H20GeO/c1-4-13(5-2,6-3)11-7-9-12(14)10-8-11/h7-10,14H,4-6H2,1-3H3 |
InChI Key |
ONTCXRJMLWQPBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC[Ge](CC)(CC)C1=CC=C(C=C1)O |
Origin of Product |
United States |
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